

Application Notes and Protocols: Ethyl 4-oxobutanoate in Organic Synthesis

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Compound of Interest

Compound Name: Ethyl 4-oxobutanoate

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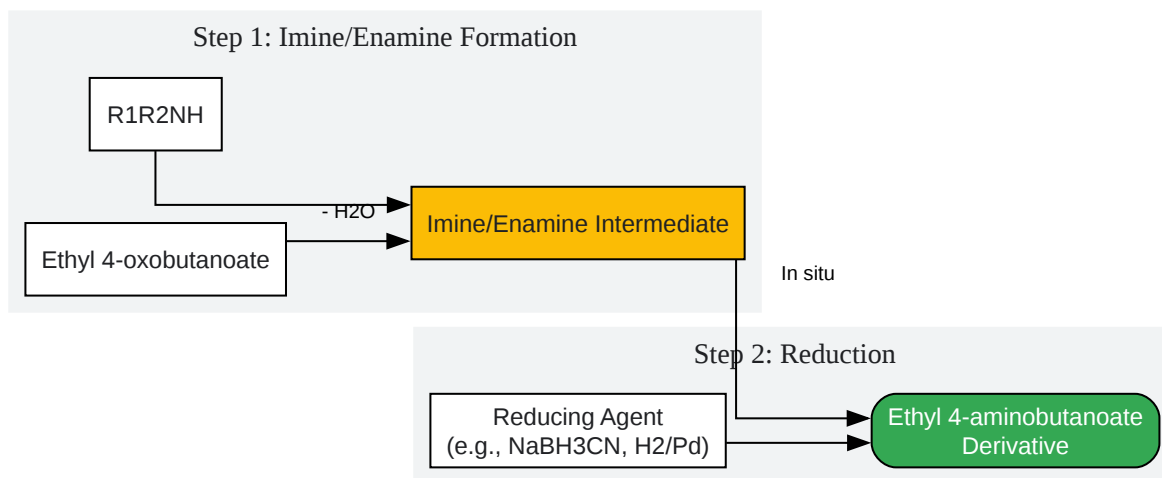
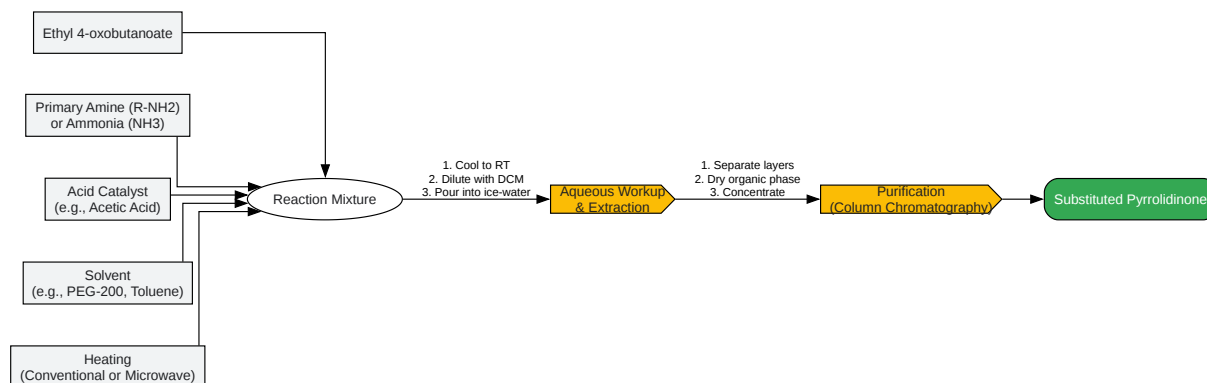
Introduction

Ethyl 4-oxobutanoate is a versatile bifunctional molecule featuring both a ketone and an ester functional group. This unique structure makes it a valuable starting material and intermediate in a wide range of organic syntheses.^{[1][2]} Its aldehyde tautomer, ethyl 3-formylpropionate, allows it to participate in reactions typical of both ketones and aldehydes. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing **ethyl 4-oxobutanoate**, targeting the synthesis of valuable heterocyclic compounds and pharmaceutical precursors.

Application 1: Synthesis of Pyrrole Derivatives via Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for synthesizing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.^[3] **Ethyl 4-oxobutanoate**, possessing a γ -ketoester moiety, can react with primary amines or ammonia under acidic conditions to yield valuable pyrrolidinone derivatives, which are core structures in many pharmaceuticals.

Logical Workflow: Paal-Knorr Pyrrole Synthesis



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References

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- 2. ethyl 4-oxobutanoate (CHEBI:87282) [ebi.ac.uk]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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